Cy5.5 Phosphoramidite is a member of the cyanine dye family, specifically designed for incorporation into nucleic acids during oligonucleotide synthesis. It is characterized by its far-red fluorescence, with an emission maximum around 710 nm, making it suitable for applications requiring low background interference and high sensitivity in detection methods such as multiplex quantitative polymerase chain reaction (qPCR) and fluorescence microscopy. The chemical structure of Cy5.5 Phosphoramidite includes a phosphoramidite functional group, which allows for efficient coupling to the 5' end of oligonucleotides, enhancing the stability and performance of the resulting fluorescent probes .
The primary chemical reaction involving Cy5.5 Phosphoramidite is its coupling to nucleoside derivatives during the synthesis of oligonucleotides. This process typically occurs on a solid-phase synthesizer, where the phosphoramidite reacts with a hydroxyl group at the 5' position of a growing oligonucleotide chain. The reaction is facilitated by an activator such as tetrazole, leading to the formation of a phosphite triester bond. Following coupling, the resulting product undergoes oxidation to convert the phosphite to a more stable phosphate .
Cy5.5 exhibits significant biological activity as a fluorescent marker in various molecular biology applications. Its far-red emission spectrum minimizes interference from cellular autofluorescence, making it particularly useful in live-cell imaging and other biological assays. The dye's ability to be incorporated into nucleic acids allows for real-time monitoring of nucleic acid interactions, amplification processes, and hybridization events, thereby providing critical insights into biological mechanisms .
The synthesis of Cy5.5 Phosphoramidite typically involves several key steps:
Cy5.5 Phosphoramidite is widely used in various applications, including:
Interaction studies involving Cy5.5 often focus on its binding affinity and specificity towards complementary nucleic acid sequences. These studies help elucidate the dye's performance in various conditions, including different ionic strengths and temperatures. Additionally, FRET studies can be conducted by pairing Cy5.5 with donor fluorophores to investigate energy transfer efficiencies and distances between labeled molecules, providing insights into molecular conformations and interactions .
Cy5.5 Phosphoramidite shares structural similarities with other cyanine dyes but possesses unique properties that enhance its utility:
Compound Name | Emission Max (nm) | Unique Features |
---|---|---|
Cyanine 3 | 563 | Shorter wavelength; used for standard applications |
Cyanine 5 | 670 | Commonly used in similar applications; less stable |
Cyanine 7 | 780 | Longer wavelength; suited for near-infrared imaging |
Cyanine 5.5 | 710 | Far-red emission; reduced background interference |
Cy5.5 stands out due to its optimal emission characteristics for multiplex assays and its enhanced stability against degradation compared to other cyanine dyes .
Cyanine 5.5 phosphoramidite exhibits a distinctive molecular architecture characterized by its extended conjugated polymethine bridge system that fundamentally determines its spectroscopic properties [1] [9]. The compound features a five-carbon polymethine chain similar to Cyanine 5, but incorporates additional aromatic rings that extend the overall conjugated network, resulting in its characteristic near-infrared absorption and emission properties [40] [41].
The polymethine bridge in Cyanine 5.5 phosphoramidite consists of a conjugated system of alternating single and double bonds connecting two nitrogen-containing heterocycles, specifically benzindole moieties [9] [15]. This configuration creates a delocalized π-electron system that enables the molecule to absorb and emit light in the far-red to near-infrared spectral region [14]. The presence of the extended aromatic system in Cyanine 5.5, compared to the simpler indole rings in Cyanine 5, results in a bathochromic shift of approximately 48 nanometers in the absorption maximum [40] [41].
The molecular formula of Cyanine 5.5 phosphoramidite is C55H71N5ClO3P with a molecular weight of 916.61 daltons [1]. The structure incorporates tetramethyl substitution at the 3,3,3',3' positions and features a 4,5-benzindodicarbocyanine core [2]. This specific arrangement of the polymethine bridge creates a highly conjugated system with exceptional extinction coefficients exceeding 198,000 liters per mole per centimeter [1] [34].
Property | Value |
---|---|
Molecular Weight | 916.61 Da |
Molecular Formula | C55H71N5ClO3P |
Excitation Maximum | 694 nm |
Emission Maximum | 710 nm |
Extinction Coefficient | 198,000 L⋅mol⁻¹⋅cm⁻¹ |
Fluorescence Quantum Yield | 0.2 |
The rigidity and planarity of the polymethine bridge directly influence the photophysical properties of Cyanine 5.5 phosphoramidite [13] [14]. Computational studies have demonstrated that the electronic transition is coupled to symmetric carbon-carbon stretching modes with vibrational frequencies of approximately 1100 wavenumbers [40] [41]. The extended conjugation in the polymethine system enables strong transition dipole moments of approximately 15-16 Debye units, facilitating efficient light absorption and emission processes [40] [41].
The spectral properties of Cyanine 5.5 phosphoramidite are significantly influenced by the electronic character of substituent groups attached to the aromatic rings and polymethine bridge [17] [19]. Electron-donating groups such as methoxy, dimethylamino, and alkyl substituents typically induce bathochromic shifts in both absorption and emission spectra by increasing electron density within the conjugated system [17] [22].
Research has demonstrated that electron-donating substituents at strategic positions on the benzindole rings enhance the overall electronic delocalization, resulting in red-shifted absorption maxima [17] [18]. For instance, methoxy groups positioned on the aromatic rings can shift absorption wavelengths by 10-20 nanometers toward longer wavelengths compared to unsubstituted analogues [17]. The magnitude of these spectral shifts correlates with the Hammett constants of the substituents, providing a quantitative framework for predicting electronic effects [20] [23].
Conversely, electron-withdrawing groups such as nitro, cyano, trifluoromethyl, and halogen substituents generally produce hypsochromic shifts by reducing electron density in the polymethine system [17] [19]. These groups can blue-shift absorption maxima by 15-30 nanometers depending on their position and electronic strength [17] [22]. The incorporation of chloro substituents at the 5,5' positions has been shown to promote aggregation behaviors while simultaneously modifying the electronic properties of the chromophore [5] [23].
Substituent Type | Examples | Spectral Effect | Electronic Mechanism |
---|---|---|---|
Electron-Donating Groups | N(CH₃)₂, OCH₃, alkyl chains | Bathochromic shift (10-20 nm) | Increased electron density |
Electron-Withdrawing Groups | NO₂, CN, CF₃, Cl | Hypsochromic shift (15-30 nm) | Decreased electron density |
The positioning of substituents also critically affects their electronic influence on the polymethine system [23]. Substituents placed at the 3' and 5' positions of the aromatic rings exhibit different effects due to variations in electronic coupling with the central chromophore [13] [23]. Electron-withdrawing groups at the 4' position have been observed to enhance photostability by stabilizing the excited state configuration [13].
The hydrophobic or hydrophilic nature of side chain modifications profoundly impacts both the spectroscopic properties and solution behavior of Cyanine 5.5 phosphoramidite [21] [24]. Hydrophobic modifications, including n-hexyloxy chains, tert-butyl groups, and long alkyl substituents, typically enhance intermolecular interactions and can promote aggregation phenomena in aqueous environments [5] [19].
Studies have shown that hydrophobic substituents such as hexyloxy groups at the 5,5' positions significantly alter the aggregation behavior of cyanine dyes, leading to formation of H-aggregates or J-aggregates depending on the specific molecular arrangement [5] [24]. These aggregation states manifest as distinct spectral signatures, with H-aggregates showing blue-shifted absorption bands and J-aggregates exhibiting red-shifted features compared to monomeric species [24].
Hydrophilic modifications, particularly polyethylene glycol chains and sulfonate groups, improve water solubility and reduce aggregation tendencies [19] [21]. The incorporation of triethylene glycol monomethyl ether substituents has been demonstrated to maintain favorable photophysical properties while enhancing biocompatibility and reducing non-specific binding interactions [5]. Sulfonated derivatives of Cyanine 5.5 exhibit improved aqueous solubility and reduced protein binding compared to their non-sulfonated counterparts [38].
The balance between hydrophobic and hydrophilic character directly influences the molecular brightness and quantum yield of Cyanine 5.5 phosphoramidite in biological systems [21]. Research has indicated that optimal performance requires careful tuning of hydrophilic-lipophilic balance to minimize aggregation while maintaining high extinction coefficients and quantum yields [24].
Modification Type | Examples | Solubility Effect | Spectral Consequence |
---|---|---|---|
Hydrophobic | n-hexyloxy, tert-butyl | Reduced aqueous solubility | Promotes aggregation, altered spectra |
Hydrophilic | PEG chains, sulfonate groups | Enhanced water solubility | Reduced aggregation, preserved monomer properties |
The phosphoramidite functional group in Cyanine 5.5 phosphoramidite serves a critical role in enabling automated solid-phase oligonucleotide synthesis while maintaining the fluorescent properties of the cyanine chromophore [25] [26]. The phosphoramidite chemistry approach, developed in the 1980s, provides a highly efficient method for sequential nucleotide addition through a four-step synthetic cycle comprising deblocking, coupling, capping, and oxidation reactions [28] [29].
The specific design of the phosphoramidite group in Cyanine 5.5 incorporates a 2-cyanoethyl protecting group and N,N-diisopropyl substituents that provide stability against Arbuzov rearrangement reactions [1] [32]. This molecular architecture ensures extended shelf life and consistent coupling performance during automated synthesis procedures [1] [30]. The attachment of the phosphoramidite functionality to a secondary carbon atom, rather than a primary alcohol, provides enhanced stability compared to conventional nucleoside phosphoramidites [1] [3].
The phosphoramidite group enables incorporation of Cyanine 5.5 at the 5' terminus of oligonucleotides through standard automated synthesis protocols [2] [6]. During the coupling reaction, the phosphoramidite reacts with the 5' hydroxyl group of the growing oligonucleotide chain in the presence of an acidic activator, forming a phosphite triester intermediate that is subsequently oxidized to the stable phosphate linkage [25] [28].
The monomethoxytrityl protecting group attached to the propyl linker of Cyanine 5.5 phosphoramidite provides orthogonal protection that can be selectively removed using acidic conditions [2] [6]. This protecting group strategy allows for controlled deprotection and prevents unwanted side reactions during the synthesis process [29] [30]. The yellow color of the monomethoxytrityl cation, distinct from the orange dimethoxytrityl cation used in standard nucleoside phosphoramidites, requires adjustment of trityl monitoring systems in automated synthesizers [2] [6].
Functional Component | Chemical Structure | Purpose |
---|---|---|
Phosphoramidite Group | (iPr₂N)P(OCH₂CH₂CN) | Enables automated coupling |
Monomethoxytrityl Protecting Group | MMTr-O- | Provides orthogonal protection |
Propyl Linker | -(CH₂)₃- | Connects chromophore to synthesis machinery |
Cyanine 5.5 phosphoramidite occupies a unique position within the cyanine dye family, bridging the spectral gap between Cyanine 5 and Cyanine 7 derivatives while offering distinct advantages for specific applications [2] [6]. The comparative analysis reveals fundamental differences in polymethine bridge architecture, spectroscopic properties, and photophysical behavior among these three closely related compounds [11] [31].
Cyanine 5 features a five-carbon polymethine bridge connecting two indole rings, resulting in absorption and emission maxima at 646 nanometers and 662 nanometers, respectively [3] [6]. The molecular weight of Cyanine 5 phosphoramidite is 816.49 daltons with an extinction coefficient of approximately 250,000 liters per mole per centimeter [3]. In contrast, Cyanine 7 incorporates a seven-carbon polymethine bridge that extends the conjugation length, producing absorption and emission maxima in the 750-780 nanometer range [31].
Cyanine 5.5 phosphoramidite achieves near-infrared spectral properties through a different molecular strategy, maintaining the five-carbon polymethine bridge of Cyanine 5 while incorporating extended aromatic systems that increase the overall conjugation length [40] [41]. This design results in absorption and emission maxima at 694 nanometers and 710 nanometers, respectively, positioned between those of Cyanine 5 and Cyanine 7 [1] [34].
The photostability characteristics differ significantly among the three derivatives, with Cyanine 5.5 exhibiting intermediate stability between the more photostable Cyanine 5 and the less stable Cyanine 7 [11] [13]. Research has demonstrated that longer polymethine chains in Cyanine 7 increase susceptibility to photooxidation and photoisomerization reactions, while the extended aromatic system in Cyanine 5.5 provides improved stability compared to simple chain extension [13] [14].
Property | Cyanine 5 | Cyanine 5.5 | Cyanine 7 |
---|---|---|---|
Polymethine Bridge Length | 5 carbons | 5 carbons + extended aromatic | 7 carbons |
Molecular Weight (Da) | 816.49 | 916.61 | ~900 |
Excitation Maximum (nm) | 646 | 694 | 750-760 |
Emission Maximum (nm) | 662 | 710 | 770-780 |
Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | 250,000 | 198,000 | ~200,000 |
Fluorescence Quantum Yield | 0.23 | 0.2 | 0.1-0.15 |
Spectral Region | Far-red | Near-infrared | Near-infrared |
The excitonic coupling behavior of these cyanine derivatives reveals distinct electronic interactions when assembled into aggregated structures [40] [41]. Studies using DNA-templated assemblies have demonstrated that Cyanine 5 and Cyanine 5.5 can form heterotetramer aggregates with tunable electronic properties, indicating strong excitonic coupling despite their different molecular architectures [40]. The transition dipole moments of both compounds are comparable at 15-16 Debye units, enabling efficient energy transfer processes in organized assemblies [40] [41].